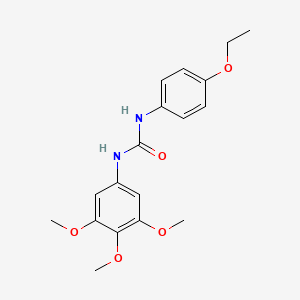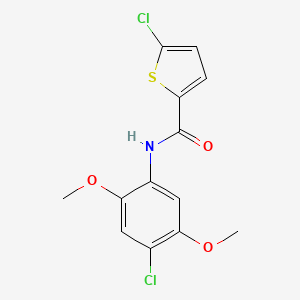
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as ETU, is an organic compound that has been studied for its potential applications in scientific research. ETU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. This leads to the disruption of microtubule formation, which is essential for cell division and proliferation. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells, which may contribute to its antiproliferative effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as antiproliferative effects on cancer cells. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have antifungal and antibacterial properties, making it a potential candidate for use in the treatment of infectious diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in laboratory experiments is its well-established synthesis method and availability. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research involving N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea. One area of interest is the development of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more research on the safety and toxicity of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, particularly in the context of its potential use as a therapeutic agent.
合成法
The synthesis of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea involves the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzoyl isocyanate. The resulting product is then purified through a series of recrystallization steps to obtain pure N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea. This synthesis method has been well-established in the literature and has been used to produce high-quality N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea for use in scientific research.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been studied for a variety of scientific research applications, particularly in the field of cancer research. It has been shown to have antiproliferative effects on a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-5-25-14-8-6-12(7-9-14)19-18(21)20-13-10-15(22-2)17(24-4)16(11-13)23-3/h6-11H,5H2,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUHEEVCFKGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)



![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)



![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)
